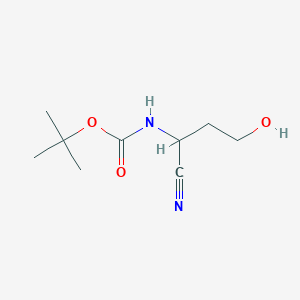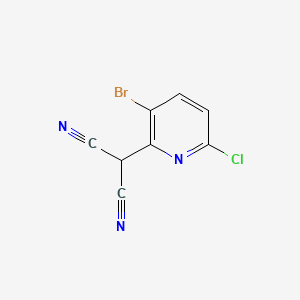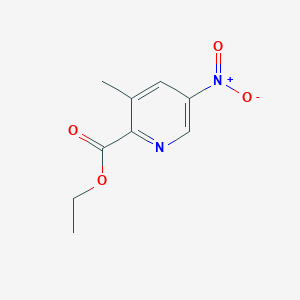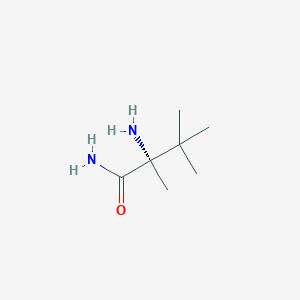![molecular formula C43H88ClN7O2 B13901992 (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino groups, a long hydrocarbon chain, and a hydrochloride salt form. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal research, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids synthesis . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for introducing complex functional groups into organic compounds . The use of continuous flow reactors can optimize reaction conditions, improve yields, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino groups allows for oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate amino groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound’s amino groups can interact with various biomolecules, making it useful in studying protein interactions and enzyme mechanisms .
Medicine
Medicinal research explores the compound’s potential as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways, offering potential treatments for various diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its complex structure provides opportunities for creating novel products with unique properties .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with molecular targets through its amino and hydrocarbon groups. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-8-nonenoic acid hydrochloride: Similar in having amino groups and a hydrocarbon chain, but with different functional groups and chain length.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-propane-1,3-diol: Shares amino groups but differs in its aromatic ring structure.
Uniqueness
The uniqueness of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride lies in its combination of long hydrocarbon chains and multiple amino groups, providing a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C43H88ClN7O2 |
|---|---|
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C43H87N7O2.ClH/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37-50(36-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)42(52)40(45)38-49-41(51)39(44)34-33-35-48-43(46)47;/h17,19,39-40H,3-16,18,20-38,44-45H2,1-2H3,(H,49,51)(H4,46,47,48);1H/b19-17-;/t39-,40-;/m0./s1 |
Clave InChI |
IYSPHXVYZPZNNK-FCSLXPNMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCN(CCCCCCCC/C=C\CCCCCCCC)C(=O)[C@H](CNC(=O)[C@H](CCCN=C(N)N)N)N.Cl |
SMILES canónico |
CCCCCCCCCCCCCCCCN(CCCCCCCCC=CCCCCCCCC)C(=O)C(CNC(=O)C(CCCN=C(N)N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
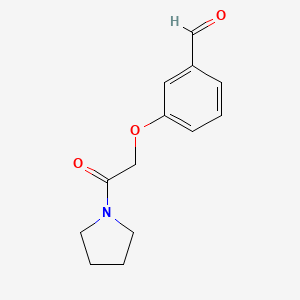

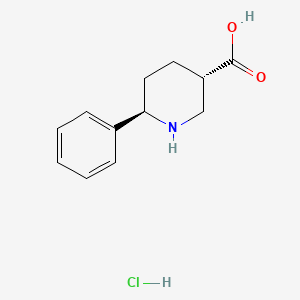


![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
